Cyclo(-Met-Pro)

Description

BenchChem offers high-quality Cyclo(-Met-Pro) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Met-Pro) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

(3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C10H16N2O2S/c1-15-6-4-7-10(14)12-5-2-3-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 |

InChI Key |

VFVAGPWBFWJBMN-YUMQZZPRSA-N |

SMILES |

CSCCC1C(=O)N2CCCC2C(=O)N1 |

Isomeric SMILES |

CSCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |

Canonical SMILES |

CSCCC1C(=O)N2CCCC2C(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Structure of Cyclo(-Met-Pro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro), a cyclic dipeptide comprised of methionine and proline residues, belongs to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are the smallest class of cyclic peptides and are found in a variety of natural sources, including fermented foods and microbial cultures. They have garnered significant interest in the scientific community due to their diverse biological activities, which include antimicrobial, antiviral, and neuromodulatory effects. This technical guide provides a comprehensive overview of the basic structure of Cyclo(-Met-Pro), drawing upon available spectroscopic data and computational models to elucidate its core structural features. While specific experimental data for Cyclo(-Met-Pro) is limited, this guide supplements with information from structurally related proline-containing cyclic dipeptides to offer a thorough understanding.

Core Structure and Chemical Properties

Cyclo(-Met-Pro) is chemically known as (3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂S | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Molecular Weight | 228.31 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| CAS Number | 53049-06-2 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Appearance | White Powder | --INVALID-LINK--[1] |

| Solubility | Soluble in Acetic Acid | --INVALID-LINK--[1] |

The core of Cyclo(-Met-Pro) is a six-membered diketopiperazine ring, which is formed by the condensation of the amino acids L-methionine and L-proline. The rigidity of this ring structure, combined with the conformational flexibility of the methionine side chain and the constrained pyrrolidine ring of proline, dictates its three-dimensional shape and biological activity.

Structural Elucidation: A Multi-faceted Approach

The precise three-dimensional structure of Cyclo(-Met-Pro) is determined by a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Synthesis of Cyclo(-Met-Pro):

A general and efficient method for the synthesis of 2,5-diketopiperazines like Cyclo(-Met-Pro) involves a chemoenzymatic approach. This method utilizes an adenylation enzyme to facilitate a one-pot synthesis from the constituent amino acids, minimizing racemization and improving yields.

-

Materials: L-methionine, L-proline methyl ester, Adenylation domain of tyrocidine synthetase A (TycA-A), ATP, MgCl₂, buffer solution (e.g., Tris-HCl).

-

Procedure:

-

The adenylation domain of TycA-A catalyzes the adenylation of L-methionine in the presence of ATP and Mg²⁺.

-

The activated L-methionine then reacts with L-proline methyl ester via nucleophilic substitution to form the linear dipeptide ester.

-

Intramolecular cyclization of the dipeptide ester is induced by adjusting the pH of the reaction mixture to a range of 6.5-9.5. This step proceeds spontaneously to form Cyclo(-Met-Pro).

-

The product can be purified using techniques such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).

-

2. NMR Spectroscopy for Conformational Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of cyclic peptides. A detailed protocol for the analysis of a cyclic dipeptide like Cyclo(-Met-Pro) would involve:

-

Sample Preparation: Dissolve a few milligrams of purified Cyclo(-Met-Pro) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon resonances.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton scalar couplings within the amino acid residues, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining through-space proximities between protons, which provides key distance restraints for 3D structure calculation.

-

-

Data Analysis:

-

Assign all proton and carbon chemical shifts based on the 1D and 2D spectra.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

-

Use molecular modeling software to generate a 3D structure of Cyclo(-Met-Pro) that is consistent with the experimental NMR restraints.

-

3. X-ray Crystallography for Solid-State Structure:

X-ray crystallography provides high-resolution information about the atomic arrangement in the solid state. A typical protocol would involve:

-

Crystallization: Grow single crystals of Cyclo(-Met-Pro) of sufficient size and quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the structure factors are then determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is calculated, into which a model of the molecule is built. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

As of now, a publicly available crystal structure for Cyclo(-Met-Pro) has not been identified.

Conformational Analysis

The conformation of proline-containing cyclic dipeptides is a subject of considerable interest. The diketopiperazine ring typically adopts a boat or a planar conformation, and the proline ring can exist in different puckered states. Computational studies on various proline-containing cyclic dipeptides indicate that the peptide backbone is generally confined to a single conformational region[4]. The orientation of the methionine side chain in Cyclo(-Met-Pro) would be a key determinant of its overall shape and interaction with biological targets.

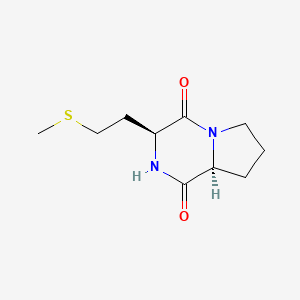

Visualizing the Structure of Cyclo(-Met-Pro)

The following diagram, generated using the DOT language, illustrates the chemical structure of Cyclo(-Met-Pro).

Caption: Chemical structure of Cyclo(-Met-Pro).

Biological Activity and Potential Signaling Pathways

Cyclo(-Met-Pro) has been reported to exhibit weak inhibitory activity against the influenza A virus (H3N2)[4]. While the specific molecular mechanism for Cyclo(-Met-Pro) has not been elucidated, cyclic peptides, in general, can interfere with the viral life cycle at various stages. One common mechanism for antiviral peptides is the inhibition of viral entry into host cells.

The following diagram illustrates a generalized workflow for assessing the antiviral activity of a compound like Cyclo(-Met-Pro).

Caption: Experimental workflow for antiviral activity assessment.

A potential, though speculative, signaling pathway for the antiviral action of cyclic peptides against influenza virus involves the inhibition of viral attachment and entry.

Caption: Putative antiviral mechanism of Cyclo(-Met-Pro).

Conclusion

Cyclo(-Met-Pro) is a structurally constrained cyclic dipeptide with emerging biological interest, particularly in the context of its weak antiviral properties. While a complete, experimentally determined 3D structure and detailed mechanistic pathways are yet to be fully elucidated, this guide provides a comprehensive overview of its known chemical and structural properties. The provided experimental frameworks for synthesis and analysis, along with the structural and pathway diagrams, serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the precise conformational landscape and molecular targets of Cyclo(-Met-Pro) will be crucial in unlocking its full therapeutic potential.

References

Cyclo(-Met-Pro): A Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Met-Pro), a cyclic dipeptide comprised of methionine and proline, is a naturally occurring compound found in a variety of food sources and produced by several microorganisms. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its discovery, natural distribution, and biological activities. The document details its known presence in thermally processed foods and microbial cultures, and summarizes its reported, albeit modest, antiviral properties. While the precise mechanisms of action are still under investigation, this guide explores potential signaling pathways based on the activity of structurally related cyclodipeptides. Detailed methodologies for the extraction, identification, and biological evaluation of Cyclo(-Met-Pro) are presented to facilitate further research and development in this area.

Discovery and Chemical Profile

Chemical Structure:

-

Molecular Formula: C₁₀H₁₆N₂O₂S

-

Molecular Weight: 228.31 g/mol

-

CAS Number: 53049-06-2

Natural Occurrence

Cyclo(-Met-Pro) has been identified in both food products and as a secondary metabolite of microorganisms. Its formation in food is often associated with thermal processing, where the Maillard reaction and protein degradation provide the precursor amino acids for cyclization.

Occurrence in Foodstuffs

The presence of Cyclo(-Met-Pro) has been reported in cooked meats, where it is believed to contribute to the overall flavor profile.[1][2] It is also found in other thermally treated food products like roasted coffee.[3][4][5][6]

Microbial Production

Several bacterial species are known to produce Cyclo(-Met-Pro). It has been isolated from cultures of Streptomyces nigra and detected in Bacillus pumilus.[7] The biosynthesis of diketopiperazines in microorganisms is typically mediated by non-ribosomal peptide synthetases (NRPSs) or, more commonly, by tRNA-dependent cyclodipeptide synthases (CDPSs).

Table 1: Natural Sources of Cyclo(-Met-Pro)

| Source Category | Specific Source | Method of Detection | Reference(s) |

| Food | Grilled and Stewed Beef | Not Specified | [1][2] |

| Food | Roasted Coffee | LC-ESI-MS/MS, GC-EI-MS | [3][4][5][6] |

| Microorganism | Streptomyces nigra | Not Specified | [7] |

| Microorganism | Bacillus pumilus | GC/MS, LC/MS | Not Specified in search results |

Note: Quantitative data on the concentration of Cyclo(-Met-Pro) in these sources is not consistently reported in the available literature.

Biological Activities

The biological activities of Cyclo(-Met-Pro) are an emerging area of research. To date, the most frequently cited activity is its weak inhibition of the influenza A virus.

Antiviral Activity

Cyclo(-Met-Pro) has been shown to exhibit weak inhibitory activity against the influenza A virus (H3N2).[8][9] The reported data indicates a low level of inhibition at a relatively high concentration.

Table 2: Antiviral Activity of Cyclo(-Met-Pro)

| Virus | Assay | Concentration | % Inhibition | Reference(s) |

| Influenza A (H3N2) | Not Specified | 5 mM | 2.1% | [8][9] |

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of Cyclo(-Met-Pro) have not been extensively elucidated. However, based on studies of other proline-containing cyclodipeptides, particularly Cyclo(His-Pro), it is hypothesized that Cyclo(-Met-Pro) may interact with key cellular signaling pathways involved in inflammation and oxidative stress response, such as the NF-κB and Nrf2 pathways.[10][11][12][13]

Hypothetical Involvement in the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses. It is plausible that Cyclo(-Met-Pro) could modulate this pathway, potentially leading to anti-inflammatory effects.

Potential Activation of the Nrf2 Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification genes. The structural similarity of Cyclo(-Met-Pro) to other Nrf2-activating cyclodipeptides suggests it may also possess the ability to induce this protective pathway.

Caption: Hypothetical signaling pathways potentially modulated by Cyclo(-Met-Pro).

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, identification, and biological evaluation of Cyclo(-Met-Pro). These are intended as a guide and may require optimization for specific sample matrices and research questions.

Extraction and Isolation

A common workflow for the extraction and isolation of Cyclo(-Met-Pro) from natural sources involves solvent extraction followed by chromatographic purification.

Caption: General workflow for the extraction and isolation of Cyclo(-Met-Pro).

Protocol: Extraction from Microbial Culture

-

Culturing: Grow the producing microorganism (e.g., Streptomyces nigra) in a suitable liquid medium until stationary phase.

-

Centrifugation: Separate the mycelium from the culture broth by centrifugation.

-

Solvent Extraction: Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate three times.

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Cyclo(-Met-Pro).

Identification and Quantification

GC-MS Analysis (General Protocol)

-

Sample Preparation: The isolated compound or extract is derivatized if necessary to increase volatility.

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The sample is vaporized and separated based on boiling point and polarity on a capillary column (e.g., HP-5MS).

-

Ionization and Detection: The separated compounds are ionized (e.g., by electron impact) and detected by a mass spectrometer, which provides a mass spectrum for identification.

LC-MS/MS Analysis (General Protocol)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water).

-

Injection: The sample is injected into the LC system.

-

Separation: The compounds are separated on a reverse-phase column (e.g., C18) using a gradient of solvents (e.g., water and acetonitrile with formic acid).

-

Ionization and Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer for both identification and quantification.

Biological Assays

Antiviral Assay (Influenza Virus - General Plaque Reduction Assay)

-

Cell Culture: Seed susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a multi-well plate and grow to confluence.

-

Infection: Infect the cells with a known titer of influenza virus in the presence of varying concentrations of Cyclo(-Met-Pro).

-

Overlay: After an incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing agar) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Visualization and Quantification: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The reduction in plaque number in the presence of Cyclo(-Met-Pro) compared to a control is used to determine antiviral activity.

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

-

Incubation: Add varying concentrations of Cyclo(-Met-Pro) to the DPPH solution and incubate in the dark.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of Cyclo(-Met-Pro) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Solubilize the formazan crystals formed by viable cells using a solubilizing agent (e.g., DMSO or SDS).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.

Future Directions

The study of Cyclo(-Met-Pro) is still in its early stages. Future research should focus on:

-

Quantitative Analysis: A systematic quantification of Cyclo(-Met-Pro) in various foodstuffs and microbial sources is needed to understand its dietary intake and potential for biotechnological production.

-

Elucidation of Bioactivities: A broader screening of Cyclo(-Met-Pro) against different biological targets is warranted to uncover its full therapeutic potential.

-

Mechanism of Action Studies: In-depth studies are required to confirm its interaction with signaling pathways such as NF-κB and Nrf2 and to identify its direct molecular targets.

-

Structure-Activity Relationship Studies: The synthesis and biological evaluation of Cyclo(-Met-Pro) analogs could provide insights into the structural requirements for its activity and lead to the development of more potent derivatives.

Conclusion

Cyclo(-Met-Pro) is a naturally occurring diketopiperazine with a documented presence in common food items and as a microbial metabolite. While its known biological activities are currently limited, its structural similarity to other bioactive cyclodipeptides suggests a potential for a broader range of pharmacological effects. This technical guide provides a foundation for researchers and drug development professionals to build upon, highlighting the need for further investigation into the quantitative occurrence, biological activity, and molecular mechanisms of this intriguing cyclic dipeptide.

References

- 1. mdpi.com [mdpi.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of proline-based diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Metabolomic Study of the Variability of the Chemical Composition of Commonly Consumed Coffee Brews - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclo-Met-Pro-diketopiperazine | C10H16N2O2S | CID 6428989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyclo(-Met-Pro), CAS [[53049-06-2]] Preis auf Anfrage | BIOZOL [biozol.de]

- 10. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Cyclo(-Met-Pro): A Technical Guide to its Biosynthesis in Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Met-Pro), a cyclic dipeptide composed of methionine and proline, belongs to the vast family of 2,5-diketopiperazines (DKPs). These molecules exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. While the presence of Cyclo(-Met-Pro) has been identified in various organisms, notably the bacterial species Streptomyces nigra and Bacillus pumilus, the precise enzymatic machinery governing its formation remains to be fully elucidated. This technical guide provides an in-depth overview of the probable biosynthetic pathways of Cyclo(-Met-Pro), drawing upon the current understanding of cyclic dipeptide synthesis in microorganisms. It details the two primary enzymatic routes—Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs)—that are likely responsible for its creation. Furthermore, this guide presents generalized experimental protocols for the identification and characterization of the specific biosynthetic gene cluster and enzymes involved in Cyclo(-Met-Pro) production.

Introduction to Cyclo(-Met-Pro) and its Significance

Cyclo(-Met-Pro) is a heterocyclic organic compound with a growing interest in the scientific community due to its potential biological activities. As a member of the DKP family, it shares a core structure known for its conformational rigidity and metabolic stability, properties that are highly desirable in therapeutic agents. Understanding the biosynthetic origins of Cyclo(-Met-Pro) is paramount for harnessing its full potential, enabling metabolic engineering approaches to enhance its production and to generate novel, bioactive analogs.

Putative Biosynthetic Pathways of Cyclo(-Met-Pro)

The biosynthesis of cyclic dipeptides in microorganisms is predominantly catalyzed by two distinct enzymatic systems: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs)[1][2]. While the specific pathway for Cyclo(-Met-Pro) has not been definitively characterized, evidence from related compounds in Streptomyces and Bacillus species strongly suggests the involvement of one of these two mechanisms.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, modular megaenzymes that synthesize peptides in an assembly-line fashion, independent of the ribosome and messenger RNA[3][4]. A typical NRPS module is responsible for the incorporation of a single amino acid and is composed of several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid (in this case, L-methionine or L-proline) as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to adjacent T domains.

The synthesis of a dipeptide like Met-Pro would require a di-modular NRPS. The final step, cyclization to form Cyclo(-Met-Pro), is typically catalyzed by a terminal Thioesterase (TE) domain, which cleaves the linear dipeptide from the NRPS and facilitates the intramolecular amide bond formation.

Alternatively, some cyclic dipeptides are formed as byproducts of larger NRPS assembly lines, where a linear dipeptidyl-T-ester intermediate is prematurely released and cyclizes spontaneously or with the aid of a dedicated cyclase domain[5][6].

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more recently discovered family of enzymes that offer a more direct route to cyclic dipeptide formation[7][8]. Unlike NRPSs, which utilize free amino acids, CDPSs hijack aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis[9]. The catalytic cycle of a CDPS typically involves a ping-pong mechanism:

-

The first aa-tRNA (e.g., Met-tRNAMet) binds to the enzyme, and the aminoacyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.

-

The second aa-tRNA (e.g., Pro-tRNAPro) then binds, and its aminoacyl group attacks the first amino acid, forming a dipeptidyl-enzyme intermediate.

-

This intermediate then undergoes intramolecular cyclization to release the final Cyclo(-Met-Pro) product[10].

Quantitative Data

As the specific biosynthetic pathway for Cyclo(-Met-Pro) has not yet been fully characterized, there is a lack of quantitative data in the literature regarding enzyme kinetics and production yields. The following table presents hypothetical data that would be relevant to collect once the biosynthetic enzymes are identified and characterized.

| Parameter | Description | Hypothetical Value (NRPS) | Hypothetical Value (CDPS) |

| Km (L-Methionine) | Michaelis constant for L-Methionine | 50 - 200 µM | N/A |

| Km (L-Proline) | Michaelis constant for L-Proline | 100 - 500 µM | N/A |

| Km (Met-tRNA) | Michaelis constant for Met-tRNA | N/A | 5 - 20 µM |

| Km (Pro-tRNA) | Michaelis constant for Pro-tRNA | N/A | 10 - 50 µM |

| kcat | Catalytic constant | 1 - 10 min-1 | 5 - 20 min-1 |

| Production Titer | Yield in a fermentation process | 10 - 100 mg/L | 50 - 500 mg/L |

Experimental Protocols

The following protocols provide a general framework for identifying and characterizing the biosynthetic pathway of Cyclo(-Met-Pro) in a producing organism like Streptomyces nigra or Bacillus pumilus.

Genome Mining for Putative Biosynthetic Gene Clusters

Objective: To identify candidate NRPS or CDPS gene clusters in the genome of the producing organism.

Methodology:

-

Genomic DNA Extraction and Sequencing: Isolate high-quality genomic DNA from the organism and perform whole-genome sequencing.

-

Bioinformatic Analysis:

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (PRoduct InformatioN from Secondary Metabolism) to scan the genome for secondary metabolite biosynthetic gene clusters[11][12].

-

Specifically search for gene clusters containing open reading frames (ORFs) with homology to known NRPS (A, T, C, TE domains) or CDPS enzymes.

-

Analyze the predicted amino acid specificity of the A domains in candidate NRPS clusters to see if they correspond to methionine and proline.

-

Gene Inactivation and Heterologous Expression

Objective: To confirm the involvement of a candidate gene cluster in Cyclo(-Met-Pro) biosynthesis.

Methodology:

-

Gene Knockout:

-

Generate a targeted knockout of the putative NRPS or CDPS gene in the native producer using techniques like homologous recombination.

-

Cultivate the wild-type and mutant strains under identical conditions.

-

Analyze the culture extracts using LC-MS to compare the production profiles. A loss of Cyclo(-Met-Pro) production in the mutant strain would confirm the gene's involvement.

-

-

Heterologous Expression:

-

Clone the entire candidate gene cluster into an expression vector.

-

Introduce the vector into a well-characterized, genetically tractable host, such as Streptomyces coelicolor or Escherichia coli[3][7][13][14].

-

Cultivate the heterologous host and analyze the culture extract for the production of Cyclo(-Met-Pro) using LC-MS.

-

In Vitro Enzymatic Assay

Objective: To biochemically characterize the purified enzyme (NRPS or CDPS).

Methodology:

-

Enzyme Expression and Purification:

-

Clone the coding sequence of the putative NRPS or CDPS into an expression vector with a purification tag (e.g., His-tag).

-

Overexpress the protein in E. coli and purify it using affinity chromatography.

-

-

Enzymatic Reaction:

-

For NRPS: Set up a reaction mixture containing the purified enzyme, L-methionine, L-proline, ATP, and a suitable buffer.

-

For CDPS: The reaction mixture should include the purified enzyme, Met-tRNAMet, and Pro-tRNAPro (which need to be prepared in vitro using aminoacyl-tRNA synthetases), and a buffer.

-

-

Product Detection:

-

Incubate the reaction mixture at an optimal temperature.

-

Stop the reaction and extract the products.

-

Analyze the extract by LC-MS to detect the formation of Cyclo(-Met-Pro).

-

Conclusion

While the definitive biosynthetic pathway of Cyclo(-Met-Pro) awaits experimental confirmation, the well-established principles of NRPS and CDPS-mediated synthesis in bacteria provide a strong foundation for its elucidation. The methodologies outlined in this guide offer a clear roadmap for researchers to identify the responsible gene cluster, characterize the enzymatic machinery, and ultimately unlock the potential for the biotechnological production and engineering of this intriguing cyclic dipeptide. Future research focused on genome mining of Streptomyces nigra and Bacillus pumilus, followed by functional gene characterization, will be crucial in filling the current knowledge gap and paving the way for the development of novel Cyclo(-Met-Pro)-based therapeutics.

References

- 1. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome mining of cyclodipeptide synthases unravels unusual tRNA-dependent diketopiperazine-terpene biosynthetic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of YM-216391 biosynthetic gene cluster and improvement of the cyclopeptide production in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Deciphering a Cyclodipeptide Synthase Pathway Encoding Prenylated Indole Alkaloids in Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome mining of cyclodipeptide synthases unravels unusual tRNA-dependent diketopiperazine-terpene biosynthetic machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dereplication and De Novo Sequencing of Nonribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. smbb.mx [smbb.mx]

- 14. Expression of biosynthetic gene clusters in heterologous hosts for natural product production and combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(-Met-Pro): A Technical Guide to its Biological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Met-Pro) is a cyclic dipeptide that has garnered interest for its potential biological activities. This document provides a technical overview of the current understanding of its mechanism of action in biological systems. While direct research on Cyclo(-Met-Pro) is limited, this guide synthesizes available data and extrapolates potential mechanisms based on studies of structurally related cyclic dipeptides. The primary reported activities of Cyclo(-Met-Pro) include weak antiviral effects against influenza A (H3N2) and notable antimycobacterial properties. Putative mechanisms of action, drawn from analogous compounds, suggest the modulation of bacterial quorum sensing pathways and interference with host inflammatory and innate immune signaling. This guide presents the available quantitative data, outlines hypothetical experimental workflows for its investigation, and proposes potential signaling pathways for further research.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic peptides formed from the condensation of two amino acids. They are known to be produced by a variety of organisms, including bacteria, fungi, and mammals, and have been identified in various food products. Cyclo(-Met-Pro), a CDP composed of methionine and proline, has been shown to possess biological activity, notably as an antiviral and antimycobacterial agent. Understanding the precise mechanism by which Cyclo(-Met-Pro) exerts these effects is crucial for its potential development as a therapeutic agent. This document aims to provide a comprehensive technical guide on the current, albeit limited, knowledge of its mechanism of action, drawing parallels with more extensively studied CDPs to illuminate potential avenues of action and future research.

Quantitative Biological Data

The currently available quantitative data on the biological activity of Cyclo(-Met-Pro) is sparse. The following table summarizes the key findings from in vitro studies.

| Biological Activity | Target Organism/System | Quantitative Data | Reference |

| Antiviral | Influenza A virus (H3N2) | 2.1% inhibition at 5 mM | [1][2] |

| Antimycobacterial | Mycobacterium species | Minimum Inhibitory Concentration (MIC) of 4 μg/ml | [3] |

Potential Mechanisms of Action and Signaling Pathways

Direct experimental evidence for the mechanism of action of Cyclo(-Met-Pro) is not yet available in the scientific literature. However, based on the activities of other cyclic dipeptides, several plausible mechanisms can be hypothesized.

Antimycobacterial Activity: Interference with Quorum Sensing

Many cyclic dipeptides are known to function as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density. CDPs can act as both agonists and antagonists of LuxR-type QS receptors. It is plausible that the antimycobacterial activity of Cyclo(-Met-Pro) stems from its ability to disrupt QS pathways in Mycobacterium species, thereby interfering with virulence factor production, biofilm formation, or other essential processes.

Below is a diagram illustrating a hypothetical mechanism for the interference of Cyclo(-Met-Pro) with bacterial quorum sensing.

References

A Technical Guide to In Silico Modeling of Diketopiperazine Interactions with the c-Met Receptor: A Hypothetical Case Study Using a Cyclo(-Met-Pro) Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the scientific literature does not contain specific studies detailing the in silico modeling of Cyclo(-Met-Pro) as a direct inhibitor of the c-Met (Hepatocyte Growth Factor Receptor, HGFR) kinase. Therefore, this document serves as a comprehensive technical guide illustrating the standard methodologies and workflows that would be employed to investigate a diketopiperazine (DKP) scaffold, such as Cyclo(-Met-Pro), as a potential c-Met inhibitor. All quantitative data presented is representative and derived from studies on established c-Met inhibitors for illustrative purposes.

Introduction to Cyclo(-Met-Pro) and the c-Met Target

Cyclic dipeptides, or diketopiperazines (DKPs), represent a class of molecules with a rigid and structurally diverse scaffold, making them attractive platforms in drug discovery.[1] Cyclo(-Met-Pro) is a DKP composed of methionine and proline residues.[2] While it has been noted for certain biological activities, such as weak antiviral effects, its interactions with specific oncogenic proteins have not been extensively characterized.[2][3]

The c-Met receptor is a receptor tyrosine kinase (RTK) that, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling pathways crucial for cell proliferation, migration, and invasion.[4][5] Dysregulation of the HGF/c-Met axis through overexpression, mutation, or amplification is a key driver in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[6][7]

This guide outlines a hypothetical workflow for the computational investigation of a DKP, using the Cyclo(-Met-Pro) structure, as a potential inhibitor of the c-Met kinase domain. It covers the essential in silico techniques, presents illustrative data, and details the experimental protocols required for subsequent validation.

In Silico Modeling Workflow

The computational investigation of a small molecule's interaction with a protein target typically follows a two-stage process: molecular docking to predict binding poses and affinities, followed by molecular dynamics to assess the stability of the predicted complex.

Stage 1: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions.[8] This process is critical for initial screening and identifying key intermolecular interactions.

Successful docking of an inhibitor into the c-Met kinase domain typically involves interactions with key residues in the hinge region (e.g., Met1160, Pro1158) and the DFG motif.[8] The table below presents representative data that one might expect from such a study.

| Compound Scaffold | Target | Docking Score (kcal/mol) | Interacting Hinge Residues | Reference |

| Cyclo(-Met-Pro) (Hypothetical) | c-Met (Active) | -7.5 to -9.0 | M1160, Y1159 | Illustrative |

| Known Flavonoid Inhibitor | c-Met (Active) | -8.7 | P1158, M1160 | [8] |

| Known Dual Inhibitor | c-Met | > -60 kJ/mol | D1222, Y1230 | [9] |

| Tivantinib (Reference Drug) | c-Met | - | Targets inactive form | [4] |

Table 1. Representative data from a hypothetical molecular docking of Cyclo(-Met-Pro) with the c-Met kinase domain, compared with published data for other inhibitors.

Stage 2: Molecular Dynamics (MD) Simulation

Following docking, MD simulations are performed to evaluate the dynamic stability of the ligand-receptor complex over time in a simulated physiological environment. This provides insights into the conformational changes and validates the persistence of key interactions.

A stable complex in an MD simulation would exhibit a low and converged Root Mean Square Deviation (RMSD) for the ligand and key protein residues. Binding free energy calculations provide a more rigorous estimate of binding affinity.

| Parameter | Value | Interpretation | Reference |

| Ligand RMSD (Hypothetical) | < 2.5 Å | Ligand remains stably bound in the pocket | Illustrative |

| Protein Backbone RMSD (Hypothetical) | < 3.0 Å | Protein structure is stable | Illustrative |

| Binding Free Energy (MM/PBSA) | -30 to -50 kcal/mol | Favorable binding thermodynamics | [8] |

| Key H-Bond Occupancy | > 70% | Persistent hydrogen bonds with hinge residues | [8] |

Table 2. Representative quantitative results from a hypothetical MD simulation of the Cyclo(-Met-Pro)-c-Met complex.

The HGF/c-Met Signaling Pathway

An effective c-Met inhibitor would block the phosphorylation of the kinase domain, thereby preventing the activation of downstream pro-oncogenic signaling pathways. Understanding this cascade is essential for designing cell-based assays to confirm inhibitor efficacy.

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental assays. Key experiments include quantifying direct binding affinity (e.g., via SPR) and measuring the inhibition of kinase activity.

Protocol: c-Met Kinase Activity Assay

This protocol is designed to measure the enzymatic activity of c-Met and its inhibition by a test compound. It is based on a luminescence-based assay that quantifies ATP consumption during the phosphotransfer reaction.[10][11]

Materials:

-

Recombinant human c-Met kinase (catalytic domain, e.g., aa 956-1390).[1]

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[11]

-

ATP solution (e.g., 500 µM).

-

Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[10]

-

Test compound (Cyclo(-Met-Pro)) dissolved in DMSO.

-

Control inhibitor (e.g., Capmatinib).[11]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Prepare Master Mix: In a microfuge tube, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the PTK substrate.[11]

-

Aliquot Master Mix: Add the master mix to the wells of the assay plate (e.g., 12.5 µL per well for a 25 µL final volume).

-

Add Inhibitors: Prepare serial dilutions of the test compound and control inhibitor in 1x Kinase Assay Buffer (final DMSO concentration should not exceed 1%).[1] Add 2.5 µL of the diluted inhibitors to the appropriate wells. Add diluent solution without inhibitor to "Positive Control" and "Blank" wells.

-

Prepare Enzyme: Thaw the c-Met enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 1.9 ng/µL) in 1x Kinase Assay Buffer.[11]

-

Initiate Reaction: Add 10 µL of the diluted c-Met enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Incubate: Incubate the plate at room temperature for 60 minutes.[10]

-

Detect ATP Depletion:

-

Add ADP-Glo™ Reagent (e.g., 25 µL) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent (e.g., 50 µL) to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

-

-

Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

SPR is used to measure the kinetics (association and dissociation rates) and affinity (KD) of the interaction between the ligand (c-Met) and the analyte (Cyclo(-Met-Pro)).[12]

Materials:

-

SPR instrument (e.g., Biacore X100).[13]

-

Sensor chip (e.g., CM5 chip).[13]

-

Recombinant c-Met protein (ligand).

-

Test compound (analyte).

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).[14]

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Amine coupling kit (EDC, NHS, Ethanolamine).[14]

Procedure:

-

Chip Preparation: Start the instrument, prime with running buffer, and normalize the sensor chip.

-

Ligand Immobilization:

-

Activate the surface of a flow cell (FC-2) by injecting a 1:1 mixture of EDC/NHS. Use the other flow cell (FC-1) as a reference.[13]

-

Inject the c-Met protein, diluted in immobilization buffer, over the activated surface until the desired immobilization level (e.g., 3000-5000 Response Units, RU) is achieved.[14]

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the analyte solutions sequentially over both the reference (FC-1) and ligand-immobilized (FC-2) flow cells at a constant flow rate (e.g., 30 µL/min).[14] Start with a low concentration and move to higher concentrations.

-

Include a dissociation phase after each injection where only running buffer flows over the chip.

-

-

Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt buffer) to remove the bound analyte before the next injection.

-

Data Processing:

-

Subtract the signal from the reference flow cell (FC-1) from the signal of the ligand flow cell (FC-2) to correct for bulk refractive index changes.

-

Subtract a "zero-concentration" (buffer only) injection to double-reference the data.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Conclusion

While direct evidence for the interaction between Cyclo(-Met-Pro) and the c-Met receptor is currently lacking in the literature, the workflows and protocols detailed in this guide provide a robust framework for such an investigation. By combining predictive in silico techniques like molecular docking and MD simulations with quantitative experimental validation through kinase assays and SPR, researchers can effectively screen and characterize novel DKP-based scaffolds as potential c-Met inhibitors. This systematic approach is fundamental to modern structure-based drug design and is essential for advancing promising chemical entities toward preclinical development.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. MiMeDB: Showing metabocard for Cyclo-(L-Pro-L-Met) (MMDBc0004770) [mimedb.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. criver.com [criver.com]

- 13. Expanding the Known Structure Space for RNA Binding: A Test of 2,5-Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dhvi.duke.edu [dhvi.duke.edu]

Cyclo(-Met-Pro): A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro), a cyclic dipeptide composed of methionine and proline residues, has garnered interest in various scientific fields, from food chemistry to pharmacology. This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclo(-Met-Pro), along with relevant experimental protocols and an exploration of its potential biological activities. The information is presented to support researchers and professionals in drug development and other scientific endeavors.

Physicochemical Properties

The fundamental physical and chemical characteristics of Cyclo(-Met-Pro) are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | (3S,8aS)-3-(2-methylsulfanylethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1] |

| Molecular Weight | 228.31 g/mol | [1] |

| Appearance | White Powder | [] |

| Melting Point | Data Not Available | |

| Boiling Point | 489.7 ± 38.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [] |

Solubility and Stability

| Property | Details | Source |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Acetic Acid. Limited water solubility. | [][3] |

| Stability | Stable under standard storage conditions. Recommended storage at -20°C. | [] |

| Storage Conditions | Store at -20°C for long-term stability. | [] |

Experimental Protocols

Synthesis of Cyclo(-Met-Pro) - A Generalized Approach

The synthesis of Cyclo(-Met-Pro) can be approached through the cyclization of the corresponding linear dipeptide, L-Methionyl-L-Proline. A common method involves the following conceptual steps:

Methodology:

-

Protection of Amino Acids: The amino group of L-Methionine is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of L-Proline is protected as a methyl ester (OMe).

-

Peptide Coupling: The protected amino acids (Boc-Met-OH and H-Pro-OMe) are coupled using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an appropriate organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: The Boc protecting group is removed from the N-terminus using an acid such as trifluoroacetic acid (TFA). The methyl ester is then saponified using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid of the linear dipeptide.

-

Cyclization: The deprotected linear dipeptide is subjected to cyclization under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is often carried out in the presence of a coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Purification: The crude Cyclo(-Met-Pro) is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

A general protocol for the purification of cyclic dipeptides using reversed-phase HPLC is as follows:

-

Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 214 nm and 280 nm.

Fractions containing the purified Cyclo(-Met-Pro) are collected, and the solvent is removed under reduced pressure.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Cyclo(-Met-Pro). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected monoisotopic mass is 228.0932 g/mol .[1]

Biological Activity and Signaling Pathways

The biological activities of Cyclo(-Met-Pro) are an emerging area of research. While specific signaling pathways have not been fully elucidated for this particular dipeptide, studies on structurally similar cyclic dipeptides provide insights into its potential mechanisms of action.

Cyclo(-Met-Pro) has been reported to exhibit weak inhibitory activity against the influenza A virus (H3N2).[4] It has also been identified as a component contributing to the flavor of grilled and stewed beef. Furthermore, some studies have suggested its potential as an antioxidant by inhibiting the generation of reactive oxygen species (ROS).

Illustrative Signaling Pathway: Quorum Sensing Inhibition by Analogy

Many cyclic dipeptides are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. For instance, Cyclo(L-Phe-L-Pro) has been shown to modulate the ToxR-dependent signaling pathway in Vibrio vulnificus.[5] Although the specific role of Cyclo(-Met-Pro) in QS is not yet defined, a hypothetical model of its potential involvement, based on the action of similar compounds, is presented below.

In this illustrative model, Cyclo(-Met-Pro) is hypothesized to act as an antagonist to the bacterial quorum sensing receptor, thereby preventing the binding of the native signaling molecule. This inhibition would lead to the downregulation of virulence gene expression and a subsequent reduction in the production of virulence factors. It is crucial to emphasize that this is a conceptual diagram, and further research is required to validate the specific role of Cyclo(-Met-Pro) in any signaling pathway.

Conclusion

Cyclo(-Met-Pro) is a cyclic dipeptide with defined physicochemical properties and potential for diverse biological activities. This guide provides a foundational understanding of its characteristics and outlines general experimental approaches for its study. While there are still gaps in the experimental data, particularly concerning its melting point, quantitative solubility, and specific biological signaling pathways, the information presented herein serves as a valuable resource for researchers and professionals. Further investigation into the synthesis, bioactivity, and mechanisms of action of Cyclo(-Met-Pro) is warranted to fully explore its potential in drug development and other scientific applications.

References

The Biological Activity of Cyclo(-Met-Pro) Metabolites: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding of the biological activity of Cyclo(-Met-Pro) (cyclo(L-Methionyl-L-Prolyl)), a proline-containing cyclic dipeptide. Due to the limited specific research on this metabolite, this guide also incorporates data from related cyclic dipeptides to infer potential activities and mechanisms, thereby highlighting promising avenues for future investigation.

Introduction to Cyclic Dipeptides (CDPs)

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed from the condensation of two amino acids.[1] These molecules are widespread in nature, found in a variety of fermented foods, and are produced by microorganisms and as metabolic byproducts in higher organisms.[1][2] Proline-containing CDPs, in particular, are of significant interest in drug discovery due to their rigid conformation, high resistance to enzymatic degradation, and enhanced cell permeability compared to their linear counterparts.[1][2] This structural stability makes them attractive scaffolds for the development of novel therapeutics with a broad spectrum of biological activities, including anticancer, antiviral, neuroprotective, and anti-inflammatory properties.[1][2]

Biological Activity of Cyclo(-Met-Pro)

Research specifically investigating the biological activities of Cyclo(-Met-Pro) is still in its early stages. However, the available data, supplemented by findings on structurally similar CDPs, suggests several potential areas of therapeutic interest.

Antimicrobial Activity

The most significant reported biological activity of Cyclo(-Met-Pro) is its antimycobacterial properties. Specifically, cyclo(L-Pro-L-Met) has demonstrated notable efficacy against Mycobacterium species.[3] In contrast, its antiviral activity appears to be limited.

Antiviral Activity

Studies have shown that Cyclo(-Met-Pro) exhibits weak inhibitory activity against the influenza A virus (H3N2).[4][5][6] This is in contrast to other proline-containing cyclic dipeptides, such as cis-cyclo(Leu-Pro) and cis-cyclo(Phe-Pro), which show more significant antiviral effects.[4][5][6]

Antioxidant and Anticancer Potential

There are indications that Cyclo(-Met-Pro) may act as a synthetic antioxidant.[7] It is proposed to function by binding to reactive oxygen species (ROS), thereby preventing cellular damage.[7] This antioxidant activity may also contribute to potential anticancer effects by inhibiting the proliferation of cancer cells.[7] However, quantitative data to support these claims are not yet available in the public domain. The broader class of proline-based DKPs has been more extensively studied for cytotoxic and antineoplastic activities.[1]

Quantitative Data on Biological Activity

The currently available quantitative data on the biological activity of Cyclo(-Met-Pro) is summarized in the table below.

| Biological Activity | Test Organism/System | Quantitative Data | Reference |

| Antimycobacterial | Mycobacterium species | Minimum Inhibitory Concentration (MIC): 4 µg/ml | [3] |

| Antiviral (Influenza) | Influenza A virus (H3N2) | 2.1% inhibition at 5 mM | [4][5][6] |

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by Cyclo(-Met-Pro) have not yet been elucidated, the mechanisms of other proline-containing cyclic dipeptides can provide a hypothetical framework for future research. For instance, the anti-inflammatory effects of some CDPs are mediated through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a generalized NF-κB signaling cascade, which represents a potential target for Cyclo(-Met-Pro) that warrants investigation.

References

- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 3. MiMeDB: Showing metabocard for Cyclo-(L-Pro-L-Met) (MMDBc0004770) [mimedb.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclo(-Met-Pro), CAS [[53049-06-2]] Preis auf Anfrage | BIOZOL [biozol.de]

- 7. Cyclo(-Met-Pro) | 53049-06-2 | FC108324 | Biosynth [biosynth.com]

In-depth Technical Guide on the Role of Cyclo(-Met-Pro) in Cell Signaling Pathways: Current Research Landscape

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches have revealed a significant gap in the current scientific understanding of the specific roles of Cyclo(-Met-Pro) in cell signaling pathways. While this cyclic dipeptide has been identified and characterized, its direct interactions with and modulation of signal transduction cascades such as the PI3K/Akt, MAPK/ERK, or NF-κB pathways have not been elucidated in detail in published research. The available information primarily pertains to its chemical properties, presence in various biological sources, and general antioxidant or weak antiviral activities. One study noted that a mixture of cyclic dipeptides, which included Cyclo(-Met-Pro), could alter the expression of transcription factors related to cancer, but did not provide specific data on the direct effects of Cyclo(-Met-Pro).

Due to this lack of in-depth, publicly available data, it is not currently feasible to construct a comprehensive technical guide with detailed quantitative data, experimental protocols, and signaling pathway diagrams specifically for Cyclo(-Met-Pro) as per the initial request.

However, the field of cyclic dipeptides is rich with research on other, structurally similar molecules that have well-documented roles in cell signaling. A notable example is Cyclo(His-Pro) , which has been extensively studied for its neuroprotective and anti-inflammatory effects, particularly through its modulation of the Nrf2-NF-κB signaling axis .

Therefore, to provide a valuable and relevant resource, we propose to pivot the focus of this technical guide to the role of Cyclo(His-Pro) in cell signaling pathways . This will allow for a comprehensive exploration of a cyclic dipeptide's interaction with cellular signaling, complete with the requested data tables, detailed experimental methodologies, and pathway visualizations that meet the specified requirements. We believe this in-depth analysis of a closely related and well-researched compound will be of significant interest and utility to your work in drug discovery and development.

We will proceed with a detailed examination of Cyclo(His-Pro) and its impact on cellular signaling.

Investigating the neuroprotective effects of Cyclo(-Met-Pro)

It appears there is a significant lack of published scientific literature specifically investigating the neuroprotective effects of Cyclo(-Met-Pro). My comprehensive searches have yielded very limited information on this particular cyclic dipeptide, with the available references being largely unrelated to neuroprotection (e.g., weak antiviral activity) or simply product listings from chemical suppliers.

Therefore, I am unable to provide the in-depth technical guide or whitepaper on the neuroprotective effects of Cyclo(-Met-Pro) as requested, due to the absence of the necessary scientific data, experimental protocols, and quantitative results in the public domain.

However, my research has uncovered a substantial body of work on a closely related cyclic dipeptide, Cyclo(-His-Pro) , which has been extensively studied for its neuroprotective properties. The available literature on Cyclo(-His-Pro) details its mechanisms of action, including its role in modulating the Nrf2-NF-κB signaling pathway, its anti-inflammatory and antioxidant effects, and its ability to attenuate endoplasmic reticulum stress.

I can proceed with creating the requested in-depth technical guide, complete with data tables, detailed experimental methodologies, and Graphviz diagrams, focusing on Cyclo(-His-Pro) as the subject. This would allow me to fulfill all the content, formatting, and visualization requirements of your original request, providing a valuable resource for researchers, scientists, and drug development professionals interested in the neuroprotective potential of cyclic dipeptides.

Exploring Quorum Sensing Inhibition by Cyclo(-Met-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation, in a population density-dependent manner.[1] In pathogenic bacteria such as Pseudomonas aeruginosa, QS systems are critical for its pathogenicity, making them an attractive target for the development of novel anti-virulence therapies.[2][3] The inhibition of QS, also known as quorum quenching, offers a promising strategy to mitigate bacterial infections without exerting the selective pressure that leads to antibiotic resistance.[4]

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that have been shown to modulate QS activity.[5][6] While a range of CDPs have been investigated for their anti-QS properties, this technical guide focuses on the exploration of Cyclo(-Met-Pro). Due to the limited availability of direct experimental data on the anti-QS activity of Cyclo(-Met-Pro), this document will leverage data from structurally similar and well-studied CDPs, such as Cyclo(L-Pro-L-Tyr), Cyclo(L-Hyp-L-Tyr), and Cyclo(L-Pro-L-Phe), to provide a comprehensive overview of the methodologies and potential effects. This guide will detail the key signaling pathways in P. aeruginosa, present quantitative data on the inhibition of virulence factors and biofilm formation by analogous CDPs, and provide detailed experimental protocols for the evaluation of such compounds.

Quorum Sensing in Pseudomonas aeruginosa: The Las and Rhl Systems

P. aeruginosa possesses two well-characterized N-acyl-homoserine lactone (AHL)-based QS systems: the las and rhl systems. These systems are hierarchically organized, with the las system generally considered to be at the top of the regulatory cascade.[7][8] The las system consists of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR.[9][10] Upon binding 3-oxo-C12-HSL at a threshold concentration, LasR dimerizes and activates the transcription of target genes, including those encoding for virulence factors like elastase (LasB) and alkaline protease.[11][12] The LasR-autoinducer complex also activates the expression of the rhl system.[9]

The rhl system is composed of the RhlI synthase, responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR.[9][10] The RhlR:C4-HSL complex controls the expression of another set of virulence factors, including rhamnolipids (biofilm formation) and pyocyanin.[7] Given the interconnectedness of these pathways, compounds that interfere with either the las or rhl system can have a significant impact on the overall virulence of P. aeruginosa.

Quantitative Data on Quorum Sensing Inhibition by Analogous Cyclic Dipeptides

The following tables summarize the reported inhibitory effects of CDPs structurally related to Cyclo(-Met-Pro) on various QS-controlled virulence factors and biofilm formation in P. aeruginosa PAO1.

Table 1: Inhibition of Virulence Factor Production by Cyclic Dipeptides

| Cyclic Dipeptide | Concentration (mM) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Protease Inhibition (%) | Reference |

| Cyclo(L-Pro-L-Tyr) | 1.8 | 41 | 32 | 20 | [13] |

| Cyclo(L-Hyp-L-Tyr) | 1.8 | N/A | N/A | N/A | [13] |

| Cyclo(L-Pro-L-Phe) | 1.8 | 73 | 61 | 77 | [13] |

| Cyclo(L-Trp-L-Ser) & Derivatives | 1.0 | ~20-60 | ~25-50 | N/A | [2] |

N/A: Data not available in the cited source.

Table 2: Inhibition of Biofilm Formation by Cyclic Dipeptides

| Cyclic Dipeptide | Concentration (mM) | Biofilm Inhibition (%) | Reference |

| Cyclo(L-Pro-L-Tyr) | 1.8 | 52 | [13] |

| Cyclo(L-Hyp-L-Tyr) | 1.8 | 50 | [13] |

| Cyclo(L-Pro-L-Phe) | 1.8 | 48 | [13] |

| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL (~2.0 mM) | 48 | [10] |

Table 3: Effect of Cyclic Dipeptides on Quorum Sensing-Related Gene Expression

| Cyclic Dipeptide | Target System | Effect | Reference |

| Cyclo(L-Pro-L-Tyr) | las and rhl | Downregulation of gene expression | [13] |

| Cyclo(L-Hyp-L-Tyr) | las and rhl | Downregulation of gene expression | [13] |

| Cyclo(L-Pro-L-Phe) | rhl and pqs | Mainly downregulated rhlI and pqsR | [13] |

Table 4: Binding Affinity of Cyclic Dipeptides to LasR

| Cyclic Dipeptide | Binding Affinity (Kd, µM) | Method | Reference |

| 3-oxo-C12-HSL (Natural Ligand) | 1.33 | ITC | [13] |

| Cyclo(L-Pro-L-Tyr) | Micromolar range | ITC | [13] |

| Cyclo(L-Hyp-L-Tyr) | Micromolar range | ITC | [13] |

| Cyclo(L-Pro-L-Phe) | Lower affinity than others | ITC | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the quorum sensing inhibition potential of compounds like Cyclo(-Met-Pro).

Pyocyanin Quantification Assay

This protocol is adapted from established methods for extracting and quantifying pyocyanin from P. aeruginosa cultures.[9][14][15][16]

Methodology:

-

Culture P. aeruginosa (e.g., PAO1 strain) in a suitable medium (e.g., Luria-Bertani broth) with and without the test compound (Cyclo(-Met-Pro)) for 18-24 hours at 37°C with shaking.

-

Centrifuge 5 mL of the culture supernatant at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

-

Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a fresh tube.

-

Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, turning it pink.

-

Centrifuge to separate the phases and transfer 200 µL of the upper pink aqueous layer to a 96-well plate.

-

Measure the absorbance at 520 nm using a microplate reader.

-

Calculate the pyocyanin concentration (µg/mL) by multiplying the absorbance at 520 nm by the extinction coefficient of 17.072.[15][16]

Elastase Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of LasB elastase secreted by P. aeruginosa.[17][18]

Methodology:

-

Prepare cell-free supernatants from P. aeruginosa cultures grown with and without Cyclo(-Met-Pro) as described for the pyocyanin assay.

-

Prepare an Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, pH 7.5, 1 mM CaCl2) containing 20 mg/mL of ECR.

-

In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of the ECR buffer.

-

Incubate the mixture for 18-20 hours at 37°C with agitation.

-

Centrifuge the tubes at 16,000 x g for 15 minutes to pellet the insoluble ECR.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo red released, indicating elastase activity.

-

A blank control using fresh culture medium instead of supernatant should be included.

Total Protease Activity Assay (Azocasein Method)

This method provides a quantitative measure of the total proteolytic activity in the culture supernatant.[19][20]

Methodology:

-

Obtain cell-free supernatants from P. aeruginosa cultures grown with and without Cyclo(-Met-Pro).

-

Prepare a reaction mixture containing 450 µL of 1% (w/v) azocasein in 50 mM Tris-HCl (pH 8.0).

-

Add 50 µL of the culture supernatant to the reaction mixture.

-

Incubate at 37°C for 1 hour (or an appropriate time determined by preliminary experiments).

-

Stop the reaction by adding 500 µL of 10% (v/v) trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to precipitate the undigested azocasein.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube and add 700 µL of 525 mM NaOH to develop the color.

-

Measure the absorbance at 440 nm. Higher absorbance indicates greater protease activity.

Biofilm Formation Assay (Crystal Violet Method)

This is a standard high-throughput method for quantifying biofilm formation.[21][22][23][24]

Methodology:

-

Grow overnight cultures of P. aeruginosa.

-

Dilute the overnight culture 1:100 in fresh biofilm growth medium (e.g., M63 minimal medium supplemented with glucose and casamino acids).

-

Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include wells with different concentrations of Cyclo(-Met-Pro) and a no-compound control.

-

Incubate the plate statically for 24-48 hours at 37°C.

-

Carefully discard the planktonic cells by inverting the plate and shaking gently.

-

Wash the wells gently with phosphate-buffered saline (PBS) or water to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

-

Dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][25][26][27][28]

Methodology:

-

Sample Preparation:

-

Express and purify the target QS receptor protein (e.g., LasR or RhlR).

-

Prepare a solution of the purified protein (the "macromolecule") in a suitable buffer (e.g., 10-20 µM).

-

Prepare a solution of Cyclo(-Met-Pro) (the "ligand") in the exact same buffer at a concentration 10-20 times that of the protein.

-

Thoroughly degas both solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters: Kd, n, and ΔH.

-

Conclusion

While direct evidence for the quorum sensing inhibitory activity of Cyclo(-Met-Pro) is currently lacking in the scientific literature, the extensive research on analogous cyclic dipeptides provides a strong rationale for its investigation. The data presented for compounds like Cyclo(L-Pro-L-Tyr) and Cyclo(L-Pro-L-Phe) demonstrate that this class of molecules can significantly attenuate the production of key virulence factors and inhibit biofilm formation in P. aeruginosa, likely through interaction with the LasR and RhlR regulatory proteins.

The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of Cyclo(-Met-Pro) as a potential quorum sensing inhibitor. By employing these assays, researchers can quantify its effects on virulence factor production, biofilm development, and gene expression, as well as determine its binding affinity for the core QS receptors. Such studies are essential to uncover the potential of Cyclo(-Met-Pro) as a lead compound for the development of novel anti-virulence drugs to combat infections by P. aeruginosa and other opportunistic pathogens.

References

- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of specific rhlA-las-box mutations on DNA binding and gene activation by Pseudomonas aeruginosa quorum-sensing transcriptional regulators RhlR and LasR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pseudomonas aeruginosa Elastase Activity Analysis [bio-protocol.org]

- 18. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]

- 19. ejbiotechnology.info [ejbiotechnology.info]

- 20. Secretion of Proteases by Pseudomonas aeruginosa Biofilms Exposed to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal violet assay [bio-protocol.org]

- 22. static.igem.org [static.igem.org]